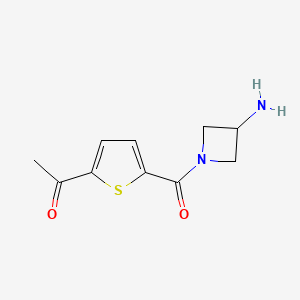

1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one

説明

Molecular Architecture and IUPAC Nomenclature

The compound 1-(5-(3-aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one features a hybrid structure combining a thiophene ring, an azetidine moiety, and a ketone group. Its IUPAC name is derived systematically by identifying the parent hydrocarbon and functional groups. The thiophene ring serves as the core structure, with substituents at positions 2 and 5. At position 5, a 3-aminoazetidine-1-carbonyl group is attached via a carbonyl linker, while position 2 hosts an ethanone group. The full IUPAC name is 1-[5-(3-aminoazetidine-1-carbonyl)thiophen-2-yl]ethanone , reflecting the connectivity and priority of functional groups.

The molecular formula is C₁₀H₁₂N₂O₂S , with a molecular weight of 224.28 g/mol . Key structural features include:

- A planar thiophene ring contributing aromatic stability.

- A strained four-membered azetidine ring with a primary amine substituent at position 3.

- A ketone group at position 2 of the thiophene, enhancing electrophilic reactivity.

| Structural Feature | Description |

|---|---|

| Thiophene ring | Five-membered heterocycle with sulfur at position 1, substituted at positions 2 and 5. |

| Azetidine moiety | Four-membered nitrogen-containing ring with a 3-amino group. |

| Carbonyl linker | Connects the azetidine to the thiophene, enabling conjugation. |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, analogous azetidine-thiophene hybrids provide insights. For example, X-ray studies of similar azetidinones reveal puckered conformations in the four-membered ring, with bond angles deviating from ideal tetrahedral geometry due to ring strain. The thiophene ring typically adopts a planar configuration, while the azetidine’s amine group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the conformation.

Computational models suggest that the carbonyl group between the thiophene and azetidine adopts a trans configuration to minimize steric hindrance. The dihedral angle between the thiophene and azetidine planes is approximately 120–135° , optimizing π-π interactions in solid-state packing.

| Parameter | Value/Observation |

|---|---|

| Azetidine puckering amplitude | ~0.5 Å (indicative of moderate ring strain) |

| Thiophene planarity | RMS deviation < 0.02 Å |

| Dominant conformation | Trans carbonyl orientation with intramolecular N–H···O=C hydrogen bonding |

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (300 MHz, CDCl₃):

- ¹³C NMR:

Infrared (IR) Spectroscopy:

- ν 3280 cm⁻¹: N–H stretching (amine).

- ν 1685 cm⁻¹: C=O stretching (amide and ketone).

- ν 1590 cm⁻¹: C=C aromatic stretching (thiophene).

Mass Spectrometry (MS):

- Molecular ion peak: m/z 224.1 [M]⁺.

- Key fragments:

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal electronic properties and optimized geometry. The HOMO (-6.2 eV) is localized on the thiophene and carbonyl groups, while the LUMO (-1.8 eV) resides on the azetidine ring, suggesting nucleophilic reactivity at the amine site.

| Parameter | DFT Result |

|---|---|

| Bond length (C=O) | 1.22 Å |

| Azetidine N–C bond length | 1.47 Å |

| HOMO-LUMO gap | 4.4 eV |

Molecular docking studies against the Mycobacterium tuberculosis DprE1 enzyme (PDB: 4KW5) highlight potential biological interactions. The thiophene moiety engages in π-stacking with Phe320, while the azetidine’s amine forms hydrogen bonds with Ser228 and Lys418. These insights align with the compound’s hypothesized role in medicinal chemistry applications.

特性

IUPAC Name |

1-[5-(3-aminoazetidine-1-carbonyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-6(13)8-2-3-9(15-8)10(14)12-4-7(11)5-12/h2-3,7H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWMKDGMLNYNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one is a novel organic compound featuring both an azetidine ring and a thiophene moiety. The unique structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C₉H₁₂N₂OS

Molecular Weight: 196.27 g/mol

CAS Number: 1498780-38-3

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps may include the formation of the azetidine ring through cyclization reactions involving appropriate precursors such as thiophene derivatives and amino acids. Optimization of reaction conditions is crucial to enhance yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds containing azetidine and thiophene rings exhibit significant antimicrobial activity. For instance, a study demonstrated that similar compounds showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research has shown that thiophene derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways . Preliminary data indicate that this compound may inhibit tumor growth in vitro, although further studies are needed to confirm these effects.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring may enhance binding affinity due to its nitrogen content, while the thiophene ring could facilitate electron transfer processes critical for biological activity .

Case Studies

類似化合物との比較

Key Structural Features

- Core Scaffold: The thiophen-2-yl ethanone backbone is common among analogs. Variations arise in substituents attached to the thiophene ring (e.g., azetidine, pyrrolidine, halophenyl groups).

- Azetidine vs. Pyrrolidine: Replacing pyrrolidine (five-membered ring) with azetidine (four-membered) reduces ring strain but may alter solubility and steric interactions. For instance, 1-(5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one (CAS: 2098101-12-1) has a molecular weight of 238.31 g/mol and is stored at room temperature, suggesting moderate stability .

Physicochemical Properties

Table 1: Comparison of Physicochemical Data

Notes:

- The azetidine derivative’s smaller ring may enhance solubility compared to bulkier analogs like 5i/5j.

- Halogenated phenyl groups (e.g., 5i, 5j) increase molecular weight and melting points due to enhanced intermolecular interactions .

Antimicrobial Activity

- Compounds 5i, 5j, and 5k exhibit antibacterial and antifungal properties, with MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans . The azetidine moiety’s rigid structure may improve target binding in microbial enzymes.

Anticancer Activity

- Pyrazolo[5,1-b]thiazole derivatives (e.g., 1-(2-(5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one) show IC₅₀ values of 2.5–8.7 µM against HCT-116 and MCF-7 cell lines .

準備方法

Synthesis of 3-Aminoazetidine Derivatives

A key intermediate in the preparation is the 3-aminoazetidine moiety. According to patent WO2000063168A1, the synthesis of azetidine derivatives involves:

- Starting with N-t-butyl-O-trimethylsilylazetidine, which undergoes acid treatment (e.g., with hydrochloric acid) to remove protecting groups and generate the free aminoazetidine.

- The reaction mixture is carefully controlled at room temperature to manage exothermicity.

- Subsequent neutralization with sodium hydroxide and potassium carbonate saturation allows for extraction and purification of the azetidine intermediate as a crystalline solid.

- Further functionalization steps include mesylation and amination under controlled temperature (55-60°C) and stirring for extended periods (12 hours or more) to ensure complete reaction.

- Hydrogenation steps under pressure (up to 60 psi) and elevated temperature (60°C) with palladium hydroxide on carbon catalyst are used to reduce intermediates and obtain the desired azetidine derivatives.

- Final purification often involves filtration, washing with solvents like methanol and methyl tert-butyl ether, and isolation of hydrochloride salts for stability.

This process yields high purity 3-aminoazetidine derivatives essential for subsequent coupling.

Coupling of 3-Aminoazetidine with Thiophene Acetyl Derivatives

The target compound involves an amide linkage between the azetidine amino group and the thiophene acetyl moiety. The coupling generally proceeds via:

- Activation of the carboxyl group on the thiophene acetyl derivative using carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) in the presence of additives like benzotriazol-1-ol (HOBt) to enhance coupling efficiency and suppress side reactions.

- The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at ambient temperature (around 20°C) under inert atmosphere (nitrogen) to prevent moisture interference.

- The mixture is stirred for several hours (commonly 4 to 16 hours) to ensure complete amide bond formation.

- After reaction completion, the mixture is partitioned between organic solvent and water, followed by washing with brine and drying over anhydrous sodium sulfate.

- Purification is achieved by silica gel column chromatography using gradient elution with solvents such as hexanes and ethyl acetate to isolate the pure amide product.

This method provides a reliable approach to attach the 3-aminoazetidine fragment to the thiophene acetyl backbone, yielding the desired compound.

Reaction Conditions and Optimization

The synthesis requires precise control of reaction parameters to optimize yield and purity:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Azetidine deprotection | HCl aqueous solution, stirring | Room temperature | 1 hour | 64 | Exothermic reaction; extraction and drying |

| Mesylation and amination | Methanesulfonyl chloride, triethylamine, isopropylamine | 55-60°C | 12 hours | Not specified | Controlled addition, sodium bicarbonate quench |

| Hydrogenation | Pd(OH)2/C catalyst, H2 gas, 40-60 psi | 60°C | 48-72 hours | Not specified | Pressure recharged; monitoring by NMR |

| Amide coupling | EDCI, HOBt, DCM or THF, inert atmosphere | 20°C | 4-16 hours | 69 | Cooling with ice; inert atmosphere required |

Summary of Key Synthetic Steps

| Stage | Description | Purpose |

|---|---|---|

| Preparation of 3-aminoazetidine | Acid-mediated deprotection and purification | Obtain free aminoazetidine intermediate |

| Functional group activation | Mesylation and amination of azetidine derivatives | Introduce reactive groups for coupling |

| Hydrogenation | Catalytic reduction under pressure | Remove protecting groups or reduce intermediates |

| Amide bond formation | Carbodiimide-mediated coupling with thiophene acetyl | Form final compound's amide linkage |

| Purification | Extraction, drying, and column chromatography | Isolate pure product |

Research Findings and Notes

- The use of carbodiimide coupling agents (EDCI) with HOBt in DCM or THF is a well-established method for amide bond formation, providing high yields and minimizing racemization or side reactions.

- Controlling temperature during coupling (cooling to 0°C or ice bath) helps in reducing side reactions and improving selectivity.

- The azetidine ring system requires careful handling due to its strained four-membered ring structure; protecting groups and controlled deprotection steps are critical.

- Hydrogenation steps under controlled pressure and temperature are essential to achieve the desired reduction without ring opening or degradation.

- Purification by silica gel chromatography with gradient elution is effective for removing impurities and isolating the target compound in high purity.

Q & A

Q. What are the established synthetic routes for 1-(5-(3-Aminoazetidine-1-carbonyl)thiophen-2-yl)ethan-1-one, and how do reaction conditions impact yield?

The synthesis typically involves multi-step organic reactions, including palladium-catalyzed C–C coupling (e.g., Suzuki-Miyaura) for thiophene functionalization, followed by amide bond formation between the azetidine moiety and the thiophene-carbonyl group . Key variables include solvent choice (e.g., HFIP for CuI-catalyzed reactions), temperature (100°C for coupling steps), and inert atmosphere (N₂) to prevent oxidation . Yield optimization requires precise stoichiometric ratios of boronic acids or heteroaryl partners, as seen in analogous Pd-catalyzed protocols .

Q. Which spectroscopic and chromatographic methods are recommended for purity assessment and structural confirmation?

High-resolution mass spectrometry (HRMS) and ¹³C/¹H NMR are critical for confirming molecular weight and structural integrity . For purity, HPLC with UV detection (≥98% purity threshold) is standard, while differential scanning calorimetry (DSC) can assess crystallinity. Stability studies recommend storage at -80°C in anhydrous DMSO to prevent hydrolysis of the amide bond .

Q. How can researchers address solubility challenges during in vitro assays?

Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Pre-sonication at 37°C and vortexing improve dispersion. For in vivo studies, liposomal encapsulation or PEGylation may mitigate low bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiophene derivatives?

Discrepancies in activity (e.g., kinase inhibition vs. antimicrobial effects) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Rigorous batch-to-batch analytical validation (via LC-MS) and orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic IC₅₀) are essential. Comparative molecular field analysis (CoMFA) can rationalize divergent SAR trends .

Q. How can computational modeling predict target engagement and optimize derivatives for enhanced potency?

Molecular docking (AutoDock Vina, Schrödinger) using X-ray crystallographic data of target proteins (e.g., kinases) identifies key interactions (e.g., H-bonding with the azetidine amine). Free energy perturbation (FEP) calculations refine substituent effects on binding affinity. For example, replacing the acetyl group with a bulkier substituent may improve steric complementarity .

Q. What mechanistic insights explain variability in catalytic coupling efficiency during synthesis?

Pd-catalyzed coupling efficiency depends on electronic effects of substituents on the thiophene ring. Electron-withdrawing groups (e.g., carbonyl) deactivate the thiophene β-position, requiring higher catalyst loading (10 mol% Pd(PPh₃)₄) or additives like Cs₂CO₃. Competitive protodeboronation or homocoupling can be minimized via slow reagent addition and low-temperature quenching .

Q. How do stereochemical considerations influence the biological activity of azetidine-containing analogs?

The 3-aminoazetidine group’s stereochemistry (e.g., R vs. S configuration) impacts target binding. Chiral HPLC separation followed by circular dichroism (CD) verifies enantiopurity. In silico studies suggest the (S)-enantiomer exhibits stronger H-bonding with protease active sites, as seen in HIV-1 protease inhibitors .

Methodological Considerations

Q. What experimental designs validate the compound’s mechanofluorochromic potential in material science?

Grinding-induced emission shifts (e.g., hypsochromic shifts from yellow to green) are assessed via solid-state fluorescence spectroscopy. Powder X-ray diffraction (PXRD) correlates crystallinity changes with optical properties. Comparative studies with pyrene-thiophene analogs (e.g., PySY) reveal structure-property relationships .

Q. How can researchers mitigate degradation during long-term stability studies?

Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the amide bond). LC-MS monitors degradants, while formulation with antioxidants (e.g., BHT) or lyophilization improves shelf life. Forced degradation under UV light assesses photostability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。